1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

Catalog No.
S13729971
CAS No.
M.F
C14H9FN2O2
M. Wt
256.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxy...

Product Name

1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

IUPAC Name

1-(4-fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

Molecular Formula

C14H9FN2O2

Molecular Weight

256.23 g/mol

InChI

InChI=1S/C14H9FN2O2/c15-10-6-4-9(5-7-10)12-11-3-1-2-8-17(11)13(16-12)14(18)19/h1-8H,(H,18,19)

InChI Key

NYKKYJSZCAQAQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)F

1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused imidazole and pyridine ring system with a carboxylic acid functional group at the 3-position. Its molecular formula is C14H9FN2O2, and it has a molecular weight of 256.23 g/mol. The presence of the fluorophenyl group contributes to its unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and material science .

, including:

  • Oxidation: This can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of more oxidized derivatives.
  • Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
  • Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorophenyl group under basic conditions .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nucleophiles such as amines or thiols under basic conditions .

This compound exhibits significant biological activity, particularly as a potential therapeutic agent. Research indicates that it may possess antimicrobial and anticancer properties. Its mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, which modulate their activity. For example, some derivatives act as antagonists at serotonin receptors, influencing various physiological processes .

The synthesis of 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be achieved through several methodologies:

  • Cyclocondensation: A common method involving the formation of the imidazole ring from appropriate precursors.
  • Cycloaddition: This method allows for the incorporation of different substituents into the fused ring system.
  • Oxidative Cyclization: This reaction facilitates the formation of complex heterocycles from simpler precursors.
  • Transannulation Reactions: These reactions enable the construction of larger ring systems from smaller ones .

Industrial production often employs optimized reaction conditions to enhance yield and purity, utilizing techniques like continuous flow reactors for scalability .

1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential as a bioactive compound with therapeutic applications against diseases like tuberculosis and cancer.
  • Medicine: Explored as a candidate for drug development due to its interaction with biological targets.
  • Industry: Utilized in developing new materials with unique properties .

Studies on the interactions of 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid have revealed its ability to bind to various biological targets. For instance, it has been shown to inhibit certain enzymes involved in disease pathways. The compound's chelating ability also allows it to form complexes with metal ions, which can be advantageous in catalysis and therapeutic applications .

Several compounds share structural similarities with 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Imidazo[1,2-a]pyridine derivativesSimilar core structureDifferent substitution patterns; varied biological activities
Pyridine-3-carboxylic acid derivativesDifferent core structureSimilar chemical reactivity; applications in medicinal chemistry
4-(1H-Imidazol-2-yl)benzoic acidContains imidazoleUsed in coordination chemistry; distinct biological properties
Methyl imidazo[1,2-a]pyridine-8-carboxylateSimilar functional groupsDifferent position of carboxylate; varied reactivity

The uniqueness of 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid lies in its specific substitution pattern and fused ring structure, which enhance its chemical properties and potential biological activities compared to these similar compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

256.06480570 g/mol

Monoisotopic Mass

256.06480570 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types